molecular formula C22H18N2O3S B12635344 1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole

1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole

Cat. No.: B12635344
M. Wt: 390.5 g/mol
InChI Key: VDUYEXRXWLXWAK-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole is a high-purity chemical reagent designed for pharmaceutical and organic chemistry research. This compound features a core imidazole heterocycle, a privileged structure in medicinal chemistry known for its versatile biological activities and presence in numerous therapeutic agents . The molecular structure incorporates a benzenesulfonyl group and a 4-phenylmethoxyphenyl substituent, which are significant pharmacophores that can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. While specific biological data for this exact compound may be limited, its structural architecture suggests significant research potential. Analogs containing the imidazole nucleus have demonstrated a broad spectrum of pharmacological activities in scientific literature, including anticancer , antimicrobial , and antifungal properties . The benzenesulfonyl moiety is a common feature in drug design and enzyme inhibition studies, often contributing to enhanced potency and selectivity. This compound is intended for use as a key intermediate or building block in the synthesis of more complex molecules, for probing structure-activity relationships (SAR), and for investigating novel mechanisms of action in biological systems. It is supplied for laboratory research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole

InChI

InChI=1S/C22H18N2O3S/c25-28(26,21-9-5-2-6-10-21)24-16-15-23-22(24)19-11-13-20(14-12-19)27-17-18-7-3-1-4-8-18/h1-16H,17H2

InChI Key

VDUYEXRXWLXWAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CN3S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole typically involves the reaction of benzenesulfonyl chloride with 2-(4-phenylmethoxyphenyl)imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Sulfonylation at N-1 Position

The benzenesulfonyl group is introduced via nucleophilic substitution or sulfonylation. Common methods include:

  • Direct Sulfonylation : Reacting imidazole with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

  • Protection-Deprotection Strategies : Using sulfonyl groups as protecting agents during synthesis .

Example Protocol :

  • Synthesize 2-(4-phenylmethoxyphenyl)imidazole (3) via cyclocondensation.

  • Treat (3) with benzenesulfonyl chloride (1.2 equiv) in dry DCM with pyridine (1.5 equiv) at 0°C.

  • Stir for 12 h at room temperature, followed by aqueous workup .

Key Data :

Starting MaterialReagentTemperatureTime (h)Yield (%)
(3) PhSO₂Cl, pyridine0°C → RT1268–75

Electrophilic and Nucleophilic Substitution

The electron-rich imidazole ring undergoes regioselective reactions:

  • Electrophilic Aromatic Substitution :

    • Halogenation or nitration at C-4 or C-5 due to higher electron density .

  • Nucleophilic Substitution :

    • Deprotonation at C-2 with strong bases (e.g., LDA) followed by alkylation or arylation .

Reactivity Trends :

  • Natural charge distribution (Figure 8, ):

    • N-1: −0.290

    • C-2: −0.013 (susceptible to nucleophiles)

    • C-4/−0.194 and C-5/−0.092 (susceptible to electrophiles)

Catalytic and Biological Activity

While biological data for the target compound are unavailable, structurally related imidazoles exhibit:

  • Antiproliferative Activity : 2-Ethyl-1-phenylimidazoles show IC₅₀ values of 2.96–4.07 µM against cancer cell lines .

  • Antifungal Properties : Imidazole-chalcones inhibit Candida spp. (MIC: 8–64 µg/mL) .

Structure-Activity Relationships (SAR) :

  • The benzenesulfonyl group enhances metabolic stability and membrane permeability .

  • 4-Phenylmethoxyphenyl substituents improve π-π stacking with biological targets .

Degradation and Stability

  • Hydrolysis : The sulfonamide group is stable under physiological pH but hydrolyzes under strongly acidic (HCl, 6M) or basic (NaOH, 2M) conditions .

  • Oxidation : The imidazole ring resists oxidation, but the methoxy group may undergo demethylation with HI or BBr₃ .

Scientific Research Applications

Antibacterial Activity

The antibacterial potential of imidazole derivatives, including 1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole, has been extensively studied. Research indicates that these compounds exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Evaluation

In a study by Jain et al., several imidazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . The results demonstrated that certain derivatives exhibited potent antibacterial effects when compared to standard drugs like Norfloxacin.

CompoundAntibacterial Activity (Zone of Inhibition in mm)
1a18
1b20
Norfloxacin22

This study underscores the potential of imidazole derivatives as effective antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored, with promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Yurttas et al. conducted research on the cytotoxic effects of various imidazole derivatives against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The study utilized the MTT assay to determine the inhibitory concentration (IC50) values.

CompoundIC50 (C6)IC50 (HepG2)
20a27.0 ± 1.4150.0 ± 5.0
20g15.67 ± 2.5258.33 ± 2.89
Cisplatin23.0 ± 1.7346.67 ± 7.64

The results indicated that compound 20g showed significant cytotoxicity, highlighting the potential for imidazole derivatives in cancer therapy .

Antitubercular Activity

The efficacy of imidazole compounds against Mycobacterium tuberculosis has been another area of focus, with several studies reporting promising antitubercular activities.

Case Study: Evaluation Against Mycobacterium tuberculosis

Amini et al. synthesized various imidazole derivatives and tested their activity against Mycobacterium tuberculosis using rifampicin as a reference drug.

CompoundInhibition %
71a9
71d50
Rifampicin>98

The study found that certain derivatives exhibited considerable inhibition percentages, demonstrating their potential as antitubercular agents .

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. The phenylmethoxyphenyl group can enhance the compound’s binding affinity and specificity for its target. The overall effect is the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Imidazole Core

Benzenesulfonyl vs. Benzyl Groups
  • 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (): The benzyl group enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility.
4-Phenylmethoxyphenyl vs. Halogenated Aryl Groups

Imidazole vs. Benzimidazole Cores

  • Benzimidazole Derivatives (e.g., 1-benzyl-2-phenyl-1H-benzimidazole, ): The fused benzene ring enhances planarity and π-π stacking interactions, often correlating with higher biological activity in anticancer or anti-inflammatory assays .

Sulfonamide vs. Other Functional Groups

  • 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (): The methylsulfanyl group introduces sulfur-mediated hydrophobic interactions, while the dihydroimidazole core reduces ring strain compared to unsaturated imidazoles.

Antiproliferative and Anti-Inflammatory Activities

  • Benzimidazole derivatives (e.g., ) exhibit notable antiproliferative activity due to DNA intercalation or tubulin inhibition .

Solubility and Lipophilicity

  • The benzenesulfonyl group in the target compound increases molecular weight (~370–400 g/mol estimated) and polarity, likely reducing logP compared to benzyl- or halogen-substituted analogs .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure R1 Substituent R2 Substituent Key Properties/Bioactivity Reference
1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole Imidazole Benzenesulfonyl 4-Phenylmethoxyphenyl High polarity, potential kinase interactions
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzimidazole Benzyl 4-Methoxyphenyl Antiproliferative, anti-inflammatory
1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole Benzimidazole 4-Bromophenyl Phenyl DNA intercalation, halogen effects
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Dihydroimidazole Benzenesulfonyl (3,4-Dichlorophenyl)methylsulfanyl Enhanced hydrophobicity

Biological Activity

1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C18H18N2O2S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : [not provided in the sources]

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that imidazole derivatives often exert their effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes, such as tubulin polymerization, which is essential for cell division and growth .
  • Binding to Receptors : The imidazole ring facilitates binding to specific receptors, modulating signaling pathways that affect cell proliferation and apoptosis .

Anticancer Activity

This compound has demonstrated promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing significant antiproliferative effects. The compound's IC50 values were comparable to well-known chemotherapeutic agents, indicating its potential as a therapeutic candidate.

Cell Line IC50 (nM)
A375 (Melanoma)40 ± 5
LNCaP (Prostate)35 ± 3
MDA-MB-435 (Breast)50 ± 6

These results suggest that the compound effectively inhibits cancer cell growth, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies indicated that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

These findings highlight the compound's potential as a lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Study on Anticancer Efficacy

A notable study published in Cancer Research focused on the anticancer efficacy of various imidazole derivatives, including our compound. The study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .

Evaluation of Antimicrobial Properties

Another research effort evaluated the antimicrobial activity of this compound against a panel of pathogenic bacteria. The results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .

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